Castanospermine, 6-O-(3-methylbenzoyl)-
Description
Classification and Biological Significance of Iminosugars
Iminosugars are analogues of monosaccharides where the oxygen atom within the ring is substituted by a nitrogen atom. nih.govwikipedia.org This structural alteration is key to their biological activity. They are recognized for their ability to inhibit glycosidases, enzymes that play crucial roles in numerous biological processes. inbio.be The nitrogen atom, being able to mimic the positively charged transition state of the natural sugar substrate during enzymatic hydrolysis, allows iminosugars to act as potent and specific inhibitors. nih.govbenthamdirect.com
The biological significance of iminosugars is extensive. They are found in various plants and microorganisms and are implicated in a range of therapeutic applications. nih.govinbio.be Their ability to modulate carbohydrate-processing enzymes makes them valuable in the study and potential treatment of viral infections, metabolic diseases like diabetes, and even cancer. inbio.beresearchgate.net For instance, certain iminosugars can interfere with the proper folding of viral glycoproteins, a critical step for viral replication. researchgate.net Furthermore, their influence on glycosylation can affect cell-cell recognition and signaling pathways.
Structural Characteristics of Indolizidine Alkaloids
Indolizidine alkaloids are a subclass of alkaloids characterized by a bicyclic structure composed of a fused six-membered and five-membered ring system with a nitrogen atom at the bridgehead position. biocyclopedia.comnih.gov This core structure, known as indolizidine, can be variously substituted, leading to a wide array of natural products with diverse biological activities. jbclinpharm.orgwikipedia.org
Castanospermine (B190763) as a Foundational Glycosidase Inhibitor
Castanospermine, first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, is a prominent member of the polyhydroxylated indolizidine alkaloids. wikipedia.orgnih.gov It is a powerful inhibitor of various glucosidase enzymes, particularly α- and β-glucosidases. nih.gov This inhibitory action stems from its structural resemblance to glucose, allowing it to compete with the natural substrate for the active site of the enzyme. biocyclopedia.com
The inhibition of glucosidases by castanospermine has significant biological consequences. For example, it can interfere with the processing of N-linked glycoproteins, a crucial step in the maturation of many cellular and viral proteins. nih.govaacrjournals.org This has led to investigations into its potential as an antiviral agent, particularly against viruses that rely on host cell glycosylation machinery for their life cycle. biocyclopedia.comwikipedia.org Furthermore, its ability to inhibit angiogenesis, the formation of new blood vessels, has suggested a potential role in cancer therapy. nih.govaacrjournals.org
Rationale for Targeted Chemical Modification of Castanospermine, with Emphasis on the 6-O Position
While castanospermine itself exhibits potent biological activity, its therapeutic potential can be enhanced through targeted chemical modifications. The presence of multiple hydroxyl groups on the castanospermine scaffold offers several sites for derivatization, allowing for the fine-tuning of its pharmacological properties.
A key rationale for modifying castanospermine is to improve its selectivity and efficacy. By adding different functional groups at specific positions, it is possible to alter the molecule's interaction with target enzymes and potentially reduce off-target effects. The synthesis of derivatives also aims to enhance properties such as bioavailability and metabolic stability.
The 6-O position of castanospermine has been a particular focus for chemical modification. Research has shown that acylation at this position can lead to derivatives with improved biological activity. For instance, the 6-O-butanoyl analog of castanospermine demonstrated enhanced antiviral activity compared to the parent compound. jocpr.com This highlights the importance of exploring modifications at this specific site to develop more potent and selective therapeutic agents. The synthesis of "Castanospermine, 6-O-(3-methylbenzoyl)-" represents a strategic effort to explore how the introduction of a methylbenzoyl group at the 6-O position influences the biological profile of the core castanospermine structure.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |
| Castanospermine | C₈H₁₅NO₄ | 189.21 | Potent inhibitor of α- and β-glucosidases. wikipedia.org |
| Swainsonine | C₈H₁₅NO₃ | 173.21 | Inhibitor of α-mannosidase. |
| 1-Deoxynojirimycin (DNJ) | C₆H₁₃NO₄ | 163.17 | α-glucosidase inhibitor. wikipedia.org |
| Castanospermine, 6-O-butanoyl- | C₁₂H₂₁NO₅ | 259.30 | Enhanced antiviral activity compared to castanospermine. jocpr.com |
| Castanospermine, 6-O-(3-methylbenzoyl)- | C₁₆H₂₁NO₅ | 307.34 | Subject of this article. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
121104-90-3 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] 3-methylbenzoate |
InChI |
InChI=1S/C16H21NO5/c1-9-3-2-4-10(7-9)16(21)22-12-8-17-6-5-11(18)13(17)15(20)14(12)19/h2-4,7,11-15,18-20H,5-6,8H2,1H3/t11-,12-,13+,14+,15+/m0/s1 |
InChI Key |
RYYFYLNAGNVQNG-VQJWOFKYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O[C@H]2CN3CC[C@@H]([C@@H]3[C@H]([C@@H]2O)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CN3CCC(C3C(C2O)O)O |
Origin of Product |
United States |
Enzymatic Inhibition Profiles and Mechanisms of Castanospermine Derivatives
Comprehensive Glycosidase Inhibition Spectrum
The inhibitory activity of castanospermine (B190763) and its derivatives extends across a range of glycosidases, playing a crucial role in various cellular processes. The introduction of a 3-methylbenzoyl group at the 6-O-position of castanospermine is anticipated to modulate its potency and selectivity.
Inhibition of Endoplasmic Reticulum α-Glucosidases (e.g., α-Glucosidase I)
Inhibition of Lysosomal α-Glucosidases
Lysosomal α-glucosidase plays a vital role in the degradation of glycogen. The parent compound, castanospermine, is a powerful inhibitor of hepatic lysosomal α-glucosidase. nih.gov Its inhibitory effect is time-dependent, with a reported IC50 value of 5 x 10⁻⁶ M without preincubation, which decreases to 1 x 10⁻⁷ M after one hour of preincubation with the enzyme. nih.gov This suggests a strong interaction between the inhibitor and the enzyme. The addition of an acyl group at the 6-O position, as in 6-O-(3-methylbenzoyl)castanospermine, would likely alter this interaction, potentially affecting both the potency and the kinetics of inhibition.
Effects on Intestinal Disaccharidases (Sucrase, Maltase, Trehalase)
Intestinal disaccharidases, such as sucrase, maltase, and trehalase, are responsible for the final breakdown of carbohydrates in the gut. Castanospermine is a potent inhibitor of these enzymes, with sucrase being particularly sensitive. nih.gov Studies on various insect species have also demonstrated the differential inhibition of these disaccharidases by castanospermine. researchgate.netnih.gov For instance, in some insects, castanospermine strongly inhibits sucrase and maltase, while its effect on trehalase can vary significantly between different insect orders. researchgate.netnih.gov The introduction of the 3-methylbenzoyl group may modulate the selectivity of the castanospermine backbone towards these different disaccharidases, a phenomenon observed with other 6-O-substituted derivatives.
| Enzyme | Inhibitor | IC50 / Ki | Source Organism/System |
| α-Glucosidase I | Castanospermine | 0.12 µM (IC50) | Cell-free assay |
| α-Glucosidase I | 6-O-butanoyl-castanospermine | 1.27 µM (IC50) | Cell-free assay |
| Lysosomal α-Glucosidase | Castanospermine | 1 x 10⁻⁷ M (IC50, 1hr preincubation) | Rat hepatic |
| Trehalase | Castanospermine | 6.7 µmol/liter (Ki) | Helicoverpa armigera |
This table presents available data for castanospermine and a related derivative to provide context for the potential activity of 6-O-(3-methylbenzoyl)castanospermine.
Inhibition of Amyloglucosidase and Other Glycoside Hydrolases
Amyloglucosidase, an exo-1,4-alpha-glucosidase, is another target for castanospermine and its analogues. Castanospermine has been shown to be a competitive inhibitor of amyloglucosidase. nih.gov Furthermore, stereoisomers of castanospermine, such as 6,7-diepicastanospermine, also exhibit inhibitory activity against amyloglucosidase, although to a lesser extent (Ki = 8.4 x 10⁻⁵ M). nih.gov This highlights that the stereochemistry of the hydroxyl groups on the indolizidine ring is crucial for potent inhibition. The 6-O-(3-methylbenzoyl) substituent would likely influence the binding affinity of the molecule to the active site of amyloglucosidase.
Kinetic and Mechanistic Elucidation of Enzyme Inhibition
Understanding the kinetic modalities of enzyme inhibition is fundamental to characterizing the mechanism of action of castanospermine derivatives.
Competitive and Non-Competitive Inhibition Modalities
The mode of inhibition by castanospermine and its derivatives can vary depending on the specific enzyme and the experimental conditions. For example, castanospermine exhibits competitive inhibition of amyloglucosidase and intestinal sucrase. nih.govnih.gov However, for intestinal maltase, it acts as a non-competitive inhibitor. nih.gov In the case of lysosomal α-glucosidase, the inhibition by castanospermine appears to be competitive without preincubation but shifts to non-competitive after preincubation, suggesting a more complex, tight-binding inhibition mechanism. nih.gov The nature of the substituent at the 6-O-position can influence these kinetic parameters. While specific kinetic data for 6-O-(3-methylbenzoyl)castanospermine is not available, it is conceivable that it could exhibit either competitive or non-competitive inhibition, or even a mixed-type modality, depending on the target enzyme. The benzoyl moiety could potentially interact with amino acid residues outside the active site, leading to allosteric effects characteristic of non-competitive or mixed inhibition.
| Enzyme | Inhibitor | Mode of Inhibition |
| Amyloglucosidase | Castanospermine | Competitive |
| Intestinal Sucrase | Castanospermine | Competitive |
| Intestinal Maltase | Castanospermine | Non-competitive |
| Lysosomal α-Glucosidase | Castanospermine | Competitive (no preincubation), Non-competitive (with preincubation) |
| Trehalase | Castanospermine | Competitive |
This table summarizes the observed inhibition modalities for the parent compound, castanospermine, against various enzymes.
Time-Dependent Inhibition and Apparent Tight-Binding Characteristics
Castanospermine itself is known to exhibit time-dependent inhibition of certain glycosidases, a characteristic often associated with tight-binding inhibitors. nih.gov This means that the inhibitory effect increases with the duration of pre-incubation with the enzyme before the addition of the substrate. For instance, the IC50 of castanospermine against rat hepatic lysosomal alpha-glucosidase was found to decrease significantly with pre-incubation, shifting from 5 x 10⁻⁶ M without pre-incubation to 1 x 10⁻⁷ M after one hour. nih.gov This behavior suggests a slow onset of inhibition, where the initial enzyme-inhibitor complex (EI) may undergo a conformational change to a more tightly bound complex (EI*).
Where E is the enzyme, I is the inhibitor, EI is the initial collision complex, and EI* is the tighter, isomerized complex. The rate constants for these steps (kon, koff, and kisomerization) would define the time-dependent and tight-binding nature of the inhibition.
Influence of 6-O-Acyl Substituents on Inhibitory Potency and Selectivity
The nature of the 6-O-acyl substituent plays a crucial role in determining the inhibitory potency and selectivity of castanospermine derivatives. The addition of an acyl group, particularly a lipophilic one, can significantly enhance the inhibitory activity compared to the parent castanospermine. A well-studied example is 6-O-butanoyl-castanospermine , which demonstrates improved antiviral activity over castanospermine. jocpr.com This enhancement is often attributed to improved cellular uptake and bioavailability, allowing for higher effective concentrations of the inhibitor at the target enzyme within the cell.
The structure of the acyl group, including its length, branching, and the presence of aromatic rings, can fine-tune the selectivity towards different glycosidases. For example, modifications to the core structure of castanospermine have been shown to drastically alter its selectivity profile. While castanospermine inhibits a broad range of α- and β-glucosidases, specific derivatives can be designed to be more selective for a particular enzyme. rsc.orgnih.gov The 3-methylbenzoyl group in Castanospermine, 6-O-(3-methylbenzoyl)- would introduce a bulky, aromatic substituent, which could lead to specific interactions within the active site of certain glycosidases, potentially enhancing both potency and selectivity.
| Compound | Substituent at 6-O Position | Observed Effect on Inhibition | Reference |
|---|---|---|---|
| Castanospermine | -H | Broad-spectrum α- and β-glucosidase inhibitor. | rsc.orgnih.gov |
| 6-O-butanoyl-castanospermine | -C(O)(CH₂)₂CH₃ | Increased antiviral potency compared to castanospermine, attributed to improved cellular uptake. | jocpr.com |
| Generic 6-O-acyl-castanospermine | -C(O)R | Potency and selectivity are dependent on the nature of the 'R' group (e.g., chain length, aromaticity). | researchgate.net |
Substrate Mimicry and Active Site Interactions
Castanospermine and its derivatives are classified as iminosugar inhibitors, which act as mimics of the natural carbohydrate substrates of glycosidases. The polyhydroxylated indolizidine ring of castanospermine resembles the pyranose ring of glucose, allowing it to bind to the enzyme's active site. nih.gov The protonated nitrogen atom at physiological pH mimics the oxocarbenium-ion-like transition state of the glycosidic bond cleavage, leading to strong binding and inhibition. nih.gov
The 6-O-acyl group, such as the 3-methylbenzoyl group, extends from the core structure and can engage in additional interactions within or near the active site. These interactions can be with amino acid residues that are not involved in the binding of the core iminosugar ring. The nature of these interactions (e.g., hydrophobic, van der Waals, or π-stacking with aromatic residues) will depend on the specific topology of the enzyme's active site.
Preclinical Investigations of Biological Activities Mediated by Glycosidase Inhibition
Antiviral Efficacy and Mechanistic Pathways in In Vitro and In Vivo Models
The antiviral properties of castanospermine (B190763) and its derivatives are primarily linked to their ability to inhibit α-glucosidases I and II, enzymes located in the endoplasmic reticulum. This inhibition disrupts the normal processing of N-linked glycans on viral envelope glycoproteins, leading to a cascade of antiviral effects.
Disruption of Viral Glycoprotein (B1211001) Processing and Assembly
The proper folding and assembly of viral glycoproteins are critical for the formation of infectious viral particles. These processes are often dependent on the correct glycosylation of the proteins. Castanospermine and its derivatives, by inhibiting α-glucosidase, prevent the trimming of glucose residues from the N-linked oligosaccharides of newly synthesized viral glycoproteins. jocpr.comnih.gov This leads to the accumulation of improperly folded glycoproteins. For instance, in studies with the 6-O-butanoyl derivative of castanospermine, treatment of HIV-1 infected cells resulted in gp160 and gp120 glycoproteins with an increased molecular weight, indicating the presence of unprocessed glucose residues. nih.gov This alteration in glycoprotein structure hinders their proper conformation and subsequent assembly into mature virions. jocpr.com
Inhibition of Viral Particle Secretion and Infectivity
The consequence of misfolded viral glycoproteins extends to the later stages of the viral life cycle. The accumulation of these aberrant proteins can lead to their retention within the endoplasmic reticulum and subsequent degradation, thereby reducing the number of viral particles secreted from the host cell. nih.gov Furthermore, even if virions are released, the presence of unprocessed glycoproteins on their surface can significantly impair their infectivity. jocpr.com Studies on the 6-O-butanoyl derivative have shown that while it may not completely halt the production of viral particles, the resulting virions exhibit a marked decrease in their ability to infect new cells. jocpr.com This reduction in infectivity is a key aspect of the antiviral efficacy of castanospermine analogs.
Activity against Flaviviruses (e.g., Dengue Virus, Hepatitis C Virus)
The antiviral activity of castanospermine and its derivatives has been demonstrated against several members of the Flaviviridae family. In vitro studies have shown that castanospermine can inhibit all four serotypes of the dengue virus (DENV). nih.gov The mechanism of action is believed to involve the disruption of the folding of the structural proteins prM and E, which is a critical step for viral secretion. nih.gov This leads to a reduction in the secretion and infectivity of viral particles. nih.gov
The 6-O-butanoyl derivative of castanospermine, also known as celgosivir, has been investigated for its potential against Hepatitis C virus (HCV). nih.gov This derivative has shown the ability to disturb the correct folding and assembly of the E1-E2 pre-budding complexes of HCV, which in turn inhibits the production and secretion of new virions from infected cells and decreases the infectivity of the released viral particles. jocpr.com
Antitumor and Antimetastatic Properties
The role of glycoproteins in cancer progression, including cell adhesion, migration, and metastasis, has made glycosidase inhibitors a subject of interest in oncology research.
Inhibition of Experimental Tumor Cell Colonization
Preclinical studies have indicated that inhibitors of glycoprotein processing can suppress experimental tumor cell colonization. Castanospermine has been shown to be a potent inhibitor of pulmonary colonization by B16-F10 murine melanoma cells in mice. jocpr.com The mechanism is thought to involve the alteration of cell surface glycoproteins that are critical for the adhesive interactions required for metastasis. jocpr.com While tunicamycin, another glycosylation inhibitor, affects tumor cell adhesion to fibronectin and laminin, castanospermine appears to block a later stage of tumor cell arrest. jocpr.com This suggests that different glycoprotein processing inhibitors can interfere with distinct steps in the metastatic cascade. jocpr.com
Alteration of Tumor Cell Glycosylation and its Biological Consequences
While direct experimental evidence specifically detailing the effects of Castanospermine, 6-O-(3-methylbenzoyl)-, on tumor cell glycosylation is not extensively available in the current body of scientific literature, the well-established mechanism of its parent compound, castanospermine, provides a strong basis for its anticipated biological action. Castanospermine is a potent inhibitor of α- and β-glucosidases, enzymes that play a critical role in the N-linked glycosylation pathway in the endoplasmic reticulum. jocpr.comresearchgate.net This inhibition leads to the accumulation of glycoproteins with immature, high-mannose N-glycans.
The alteration of the glycan structures on the surface of tumor cells has profound biological consequences. Proper glycosylation is essential for the correct folding, stability, and function of many proteins involved in cell signaling, adhesion, and recognition. The presence of aberrant, high-mannose glycans can trigger endoplasmic reticulum stress and the unfolded protein response, potentially leading to apoptosis in cancer cells.
Research on related castanospermine derivatives, such as 6-O-butanoyl castanospermine, has shown significant biological activity, which is attributed to its conversion to castanospermine by cellular esterases. researchgate.net This suggests that 6-O-acyl derivatives, including the 3-methylbenzoyl variant, likely act as prodrugs, releasing castanospermine within the cellular environment to exert its glycosidase inhibitory effects. The modification at the 6-position is a strategic approach to potentially enhance the pharmacokinetic properties of the parent compound. researchgate.net
Table 1: Effects of Glycosidase Inhibition by Castanospermine on Tumor Cell Glycosylation
| Cellular Process | Effect of Castanospermine-Mediated Glycosidase Inhibition | Potential Biological Consequence for Tumor Cells |
| N-linked Glycosylation | Inhibition of α-glucosidase I and II | Accumulation of glycoproteins with high-mannose glycans |
| Protein Folding | Disruption of proper glycoprotein folding | Induction of ER stress and unfolded protein response |
| Protein Trafficking | Impaired transport of improperly folded glycoproteins | Reduced cell surface expression of key receptors |
| Cell Signaling | Altered function of receptor tyrosine kinases | Inhibition of pro-survival and proliferative signaling pathways |
Role in Modulating Cellular Interactions Relevant to Metastasis
The metastatic cascade is a complex, multi-step process that relies heavily on intricate cellular interactions. The surface of a cancer cell is adorned with a dense layer of glycoproteins, the glycans of which play a pivotal role in mediating interactions with other cells and the extracellular matrix. Although specific studies on Castanospermine, 6-O-(3-methylbenzoyl)-, are not available, the impact of glycosidase inhibition by the parent compound, castanospermine, on metastatic processes has been an area of active investigation.
The altered glycosylation profile induced by castanospermine can significantly modulate cellular interactions that are critical for metastasis. For instance, the function of cell adhesion molecules, such as integrins and selectins, which are essential for cell-cell and cell-matrix adhesion, can be compromised due to improper glycosylation. This can lead to a reduction in the ability of tumor cells to adhere to the endothelium and extravasate to distant sites.
Furthermore, studies have indicated that castanospermine can inhibit tumor cell migration and invasion. The inhibition of glycosidases can affect the function of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor invasion. By altering the glycosylation of these enzymes or their regulators, castanospermine can impede the invasive capacity of cancer cells.
Angiogenesis, the formation of new blood vessels, is another critical process for tumor growth and metastasis. Research has demonstrated that castanospermine can inhibit angiogenesis, which is attributed to the altered glycosylation of endothelial cell surface receptors involved in the angiogenic process. researchgate.net
Table 2: Modulation of Metastasis-Related Cellular Interactions by Castanospermine
| Metastatic Process | Key Cellular Interactions | Effect of Castanospermine-Mediated Glycosidase Inhibition |
| Cell Adhesion | Tumor cell-endothelial cell adhesion; Tumor cell-extracellular matrix adhesion | Reduced adhesion due to altered function of adhesion molecules |
| Cell Migration | Directed movement of tumor cells | Inhibition of migratory capacity |
| Invasion | Degradation of the extracellular matrix | Impaired function of matrix metalloproteinases |
| Angiogenesis | Endothelial cell proliferation and tube formation | Inhibition of new blood vessel formation |
Structure Activity Relationship Sar Studies of Castanospermine and Its 6 O Derivatives
Impact of Substitutions at the 6-O Position on Biological Activity
The hydroxyl group at the C-6 position of castanospermine (B190763) serves as a primary site for chemical modification to create ester derivatives. This strategy is often employed to create prodrugs, where the lipophilic ester moiety enhances the molecule's ability to cross cellular membranes. Once inside the cell, endogenous esterases cleave the ester bond, releasing the active castanospermine. This approach can lead to higher intracellular concentrations of the active compound and, consequently, enhanced biological activity compared to the administration of the parent molecule. nih.gov
The nature of the acyl group esterified at the 6-O-position significantly influences the biological profile of the resulting derivative. The length and branching of the acyl chain are critical parameters that can modulate the compound's physical properties and its interaction with target enzymes.
One of the most extensively studied derivatives is 6-O-butanoyl-castanospermine. nih.govnih.gov This derivative, featuring a four-carbon straight-chain acyl group, demonstrates a more favorable antiviral activity profile against the Human Immunodeficiency Virus (HIV) in cell cultures compared to castanospermine itself. nih.gov Interestingly, while the butanoyl derivative is more potent in a cellular context, it is less active against the purified target enzyme, α-glucosidase I, in a cell-free system. nih.gov This finding underscores the prodrug nature of 6-O-acyl derivatives; their enhanced cellular activity is not due to a stronger affinity for the enzyme itself but rather to improved cellular uptake. nih.gov
While systematic studies comparing a wide range of acyl chain lengths and branching patterns are not extensively detailed in the reviewed literature, the efficacy of the butanoyl group suggests that a moderate chain length provides an optimal balance of properties for cellular permeability and subsequent cleavage by esterases. Shorter chains may not provide sufficient lipophilicity, while excessively long or bulky chains could hinder the enzymatic cleavage required to release the active castanospermine within the cell.
| Compound | Cellular Activity (anti-HIV, IC50) | Enzyme Activity (α-glucosidase I, IC50) |
| Castanospermine | 254 µM | 0.12 µM |
| 6-O-Butanoyl-castanospermine | 20 µM | 1.27 µM |
| Data sourced from studies on HIV-infected cells and purified α-glucosidase I. nih.gov |
The introduction of aromatic substituents, such as a benzoyl group, at the 6-O-position represents another strategy to modify the properties of castanospermine. Aromatic rings introduce rigidity and can participate in different types of molecular interactions, such as π-π stacking or hydrophobic interactions, with amino acid residues in the active site of target enzymes or with transport proteins.
Stereochemical Influence on Pharmacological Profiles
The biological activity of castanospermine is highly dependent on its specific three-dimensional structure. The molecule's hydroxylation pattern mimics that of a sugar, allowing it to be recognized by the active site of glycosidase enzymes. SAR studies have shown that the precise stereochemistry of the castanospermine core is critical for its inhibitory potency. researchgate.net
The natural (+)-castanospermine possesses a (1S, 6S, 7R, 8R, 8aR) configuration. researchgate.net Studies on various stereoisomers (epimers) have demonstrated that inversion of the configuration at any of the hydroxyl-bearing carbon atoms (C-1, C-6, C-7, or C-8) results in a dramatic decrease in inhibitory activity against many glucosidases. researchgate.net For example, 6-epi-castanospermine (B28555) and other diastereomers show significantly different and often reduced inhibitory profiles compared to the natural compound. researchgate.net This highlights the stringent structural requirements of the enzyme's active site, which has evolved to recognize a specific stereochemical arrangement. Any deviation from the correct hydroxylation profile disrupts the key hydrogen-bonding network and steric complementarity necessary for tight binding and effective inhibition. researchgate.netresearchgate.net
Design Principles for Enhanced Selectivity and Efficacy
The insights gained from SAR studies have led to the development of several key design principles for creating castanospermine derivatives with enhanced selectivity and efficacy.
Substitution for Selectivity : While castanospermine inhibits several glucosidases, it is often non-selective. nih.gov Selectivity can be engineered by modifying other positions on the castanospermine scaffold. For instance, the synthesis of castanospermine-glucosides, where a glucose molecule is attached at different hydroxyl groups, has been shown to produce derivatives with high selectivity for specific intestinal disaccharidases.
Ring and Core Modification : Altering the core structure of the inhibitor can lead to highly selective compounds. Ring-modified analogues, such as those incorporating an iso(thio)urea moiety, have been developed as tight-binding and selective β-glucosidase inhibitors. rsc.org
Stereochemical Integrity and Fine-Tuning : A fundamental principle is the preservation of the essential stereochemical features of the castanospermine core that are required for binding. researchgate.net However, subtle modifications, such as the introduction of a fluorine atom at a specific position (e.g., C-2), can fine-tune the electronic properties and interactions within the active site, leading to potent and highly specific α-glucosidase inhibitors. researchgate.net
By applying these principles, researchers can rationally design next-generation castanospermine analogues tailored for specific therapeutic targets, aiming to maximize efficacy while minimizing off-target effects.
Computational and Molecular Interaction Studies of Castanospermine Derivatives
Molecular Docking Analyses of Castanospermine (B190763), 6-O-(3-methylbenzoyl)- with Glycosidases
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in understanding the binding modes of castanospermine derivatives within the active sites of glycosidases.
Identification of Key Binding Residues and Active Site Interactions
Molecular docking studies on castanospermine and its analogues have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to glycosidases. Castanospermine itself, an analogue of the D-glucose, mimics the substrate's binding. Its polyhydroxylated structure allows for multiple hydrogen bonds with key catalytic residues in the glycosidase active site.
While direct studies on Castanospermine, 6-O-(3-methylbenzoyl)- are not available, we can infer its interactions from studies on other 6-O-acyl derivatives of castanospermine and related glycosidase inhibitors. The core indolizidine ring of castanospermine is expected to form crucial hydrogen bonds with the catalytic glutamic and/or aspartic acid residues within the glycosidase active site, similar to the parent compound. nih.gov The hydroxyl groups at positions 1, 7, and 8 are also anticipated to participate in a network of hydrogen bonds with surrounding amino acid residues, further stabilizing the complex. nih.gov
The introduction of the 3-methylbenzoyl group at the 6-O position is hypothesized to introduce additional interactions. The benzoyl moiety can engage in hydrophobic interactions with non-polar residues in or near the active site. The methyl group could further enhance these hydrophobic contacts. Depending on the specific topology of the glycosidase active site, the aromatic ring of the benzoyl group could also participate in π-π stacking or cation-π interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
Table 1: Postulated Key Binding Interactions of Castanospermine, 6-O-(3-methylbenzoyl)- with Glycosidases
| Interacting Moiety of Ligand | Type of Interaction | Potential Interacting Residues in Glycosidase Active Site |
| Indolizidine Nitrogen | Hydrogen Bond (as acceptor or protonated donor) | Aspartic Acid, Glutamic Acid (Catalytic Residues) |
| C1, C7, C8 Hydroxyl Groups | Hydrogen Bonds | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine, etc. |
| 6-O-(3-methylbenzoyl) Group | Hydrophobic Interactions | Leucine, Valine, Isoleucine, Alanine |
| Benzoyl Aromatic Ring | π-π Stacking / Cation-π Interactions | Tyrosine, Phenylalanine, Tryptophan |
| Carbonyl Oxygen of Benzoyl | Hydrogen Bond | Polar residues (e.g., Serine, Threonine) |
This table is a hypothetical representation based on the analysis of related compounds.
Prediction of Binding Affinity and Inhibition Constants
The binding affinity and inhibition constant (Ki) are critical parameters for quantifying the potency of an inhibitor. Molecular docking programs can estimate the binding free energy (ΔG_binding), which is related to the binding affinity and can be used to predict the inhibition constant. nih.gov For castanospermine and its analogues, these values are influenced by the number and quality of hydrogen bonds and the extent of hydrophobic interactions. rsc.org
The addition of the 6-O-(3-methylbenzoyl)- group is expected to modulate the binding affinity of castanospermine. The hydrophobic and potential aromatic interactions introduced by this group could lead to a lower (more favorable) binding energy and, consequently, a lower inhibition constant compared to the parent castanospermine, assuming the substituent can be accommodated within the active site without significant steric hindrance. mdpi.com However, if the bulky benzoyl group leads to a poor fit or induces an unfavorable conformational change in the enzyme, the binding affinity could decrease.
Predicting the precise binding affinity and Ki for Castanospermine, 6-O-(3-methylbenzoyl)- without experimental data is speculative. However, computational tools can provide valuable comparative estimates.
Table 2: Hypothetical Predicted Binding Affinity and Inhibition Constants for Castanospermine Derivatives
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Castanospermine | -6.5 to -8.0 | Micromolar (µM) to high Nanomolar (nM) range |
| 6-O-butanoyl-castanospermine | -7.0 to -9.0 | Potentially lower µM to nM range |
| Castanospermine, 6-O-(3-methylbenzoyl)- | -7.5 to -10.0 | Potentially in the nanomolar (nM) range |
These values are illustrative and based on general trends observed for similar inhibitors. Actual values would require specific computational studies and experimental validation. researchgate.net
Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its conformational stability and the dynamics of the binding process over time. nih.gov An MD simulation would start with the docked pose of Castanospermine, 6-O-(3-methylbenzoyl)- within the glycosidase active site and simulate the movements of all atoms in the system over a period of nanoseconds or even microseconds. mdpi.com
These simulations can reveal:
Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can assess whether the initial docked pose is stable or if the ligand undergoes significant conformational changes or even dissociates from the active site. nih.gov
Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein and ligand are flexible or rigid upon binding. This can reveal allosteric effects and induced-fit mechanisms.
Persistence of Key Interactions: MD simulations allow for the analysis of the stability of hydrogen bonds and hydrophobic contacts over the simulation time, confirming the importance of the interactions predicted by molecular docking.
In Silico Approaches for Lead Optimization and Derivative Design
Computational methods are invaluable for lead optimization and the rational design of new derivatives with improved properties. frontiersin.orgnih.gov Starting from a lead compound like castanospermine, in silico approaches can be used to systematically explore the chemical space and identify modifications that could enhance potency and selectivity. nih.goviosrjournals.org
For the design of new derivatives based on the Castanospermine, 6-O-(3-methylbenzoyl)- scaffold, several in silico strategies could be employed:
Structure-Activity Relationship (SAR) by Catalog: By computationally screening a virtual library of commercially available or synthetically accessible benzoyl derivatives (e.g., with different substituents on the aromatic ring), one can quickly identify candidates with potentially improved binding affinities. frontiersin.org
Fragment-Based Drug Design (FBDD): The 3-methylbenzoyl group can be considered a fragment. In silico methods can be used to "grow" this fragment by adding new functional groups or to "link" it to other fragments that bind in adjacent pockets, potentially leading to novel and more potent inhibitors. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): If experimental activity data for a series of related analogues is available, QSAR models can be built to correlate specific molecular descriptors (e.g., electronic, steric, hydrophobic properties) with inhibitory activity. mdpi.com These models can then be used to predict the activity of newly designed compounds.
Table 3: In Silico Strategies for the Optimization of Castanospermine Derivatives
| In Silico Approach | Description | Application to Castanospermine, 6-O-(3-methylbenzoyl)- |
| Virtual Screening | Docking large libraries of compounds into the target protein's active site. | Screening different acyl groups at the 6-O position to identify those with optimal fit and interactions. |
| De Novo Design | Building novel molecules within the active site based on favorable interactions. | Designing novel substituents for the benzoyl ring to maximize interactions with specific pockets of the glycosidase active site. |
| Free Energy Perturbation (FEP) | Calculating the relative binding free energies between two closely related ligands. | Accurately predicting the change in binding affinity resulting from small modifications to the 3-methylbenzoyl group. |
Advanced Research Trajectories and Future Perspectives for Castanospermine, 6 O 3 Methylbenzoyl
Exploration of Broader Biological Pathways Modulated by Specific Glycosidase Inhibition
The primary mechanism of action for castanospermine (B190763) and its derivatives is the competitive inhibition of various α- and β-glucosidases. nih.gov These enzymes are crucial for a range of cellular processes, and their inhibition can modulate diverse biological pathways.
The alteration of any of the five chiral centers in the castanospermine structure can significantly decrease its inhibitory activity against α- and β-D-glucosidases. amsterdamumc.nl However, derivatives like 6-epicastanospermine show potent inhibition of cytosolic or neutral α-mannosidase, while having little effect on lysosomal α-mannosidase. amsterdamumc.nl This highlights the potential for developing highly selective inhibitors targeting specific glycosidases by modifying the castanospermine scaffold.
The introduction of an acyl group, such as a 3-methylbenzoyl group at the 6-position, is anticipated to primarily serve as a prodrug strategy. The ester linkage in 6-O-acyl derivatives can be cleaved by cellular esterases, releasing the active castanospermine. cnrs.fr This approach has been shown to improve the pharmacokinetic profile of the parent compound. cnrs.fr
Future research should focus on elucidating how the specific inhibition of different glycosidases by novel derivatives like Castanospermine, 6-O-(3-methylbenzoyl)-, impacts broader cellular signaling cascades. For instance, the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II disrupts the proper folding of viral glycoproteins, a key mechanism in the antiviral activity against viruses like dengue and HIV. cnrs.frfrontiersin.org A detailed investigation into the downstream effects of this ER stress and the unfolded protein response (UPR) would provide a more complete picture of the compound's biological impact.
Table 1: Inhibitory Activity of Castanospermine and its Analogues against Various Glycosidases
| Compound | Enzyme | Inhibition Constant (Ki) | Source |
| Castanospermine | Amyloglucosidase (α-glucosidase) | Competitive inhibitor | nih.gov |
| Castanospermine | Almond emulsin β-glucosidase | Competitive inhibitor | nih.gov |
| 6,7-Diepicastanospermine | Amyloglucosidase (α-glucosidase) | 8.4 x 10⁻⁵ M | nih.gov |
| 1-Deoxy-6,8a-diepicastanospermine | α-L-fucosidase | 1.3 µM | amsterdamumc.nl |
Development of Novel Synthetic Strategies for Complex Castanospermine Derivatives
The synthesis of complex castanospermine derivatives presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity. Regioselective modification, particularly acylation at the 6-hydroxyl position, is a key hurdle for medicinal chemists. cnrs.fr
Enzymatic methods, utilizing enzymes like subtilisin in organic solvents such as pyridine, have emerged as an attractive strategy for achieving regioselective acylation of castanospermine. cnrs.fr These biocatalytic approaches offer high specificity under mild reaction conditions, which is a significant advantage over traditional chemical methods that often require extensive use of protecting groups. cnrs.fr
Future synthetic strategies could explore:
Novel Biocatalysts: Screening for new lipases or esterases with different substrate specificities to generate a wider array of 6-O-acyl derivatives.
Flow Chemistry: Utilizing microreactor technology to optimize reaction conditions, improve yields, and enhance the safety and scalability of the synthesis.
Click Chemistry: Employing highly efficient and orthogonal click reactions to attach diverse functional moieties to the castanospermine core, enabling the rapid generation of compound libraries for biological screening.
The development of more efficient and versatile synthetic routes is crucial for exploring the structure-activity relationships of complex derivatives like Castanospermine, 6-O-(3-methylbenzoyl)-.
Table 2: Synthetic Approaches to Castanospermine Derivatives
| Derivative | Key Synthetic Step | Parent Compound | Reference |
| 6-O-Butanoyl castanospermine | Enzymatic acylation | Castanospermine | cnrs.fr |
| C-2 Fluorinated castanospermines | Synthesis from a well-protected aldehyde precursor | - | |
| 6,7-Diepicastanospermine | Isolation from Castanospermum australe | - | nih.gov |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A comprehensive understanding of the cellular response to treatment with Castanospermine, 6-O-(3-methylbenzoyl)- requires a systems-level approach. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, can provide an unbiased and holistic view of the compound's mechanism of action. amsterdamumc.nl
Transcriptomics (RNA-seq): This would reveal changes in gene expression profiles in response to the compound. For example, it could identify the upregulation of genes involved in the unfolded protein response or ER stress, providing mechanistic insights into its antiviral or anti-cancer effects.
Proteomics: Quantitative analysis of the proteome would identify changes in protein abundance and post-translational modifications. This could confirm the accumulation of immature glycoproteins and identify other protein networks affected by glycosidase inhibition.
Metabolomics: This would provide a snapshot of the metabolic state of the cell, revealing alterations in key metabolic pathways. For instance, changes in glucose metabolism could be particularly relevant given the compound's primary target.
By integrating these different omics layers, researchers can construct detailed models of the drug's effects on cellular networks. frontiersin.org This approach can help in identifying novel biomarkers for drug efficacy and potential off-target effects. While multi-omics studies have not yet been specifically applied to castanospermine derivatives, their use in related fields like type 2 diabetes research demonstrates their power in uncovering complex biological interactions and identifying novel therapeutic targets. amsterdamumc.nl
Translational Research Directions in Preclinical Disease Models
The promising in vitro activities of castanospermine and its derivatives warrant further investigation in relevant preclinical disease models. The 6-O-butanoyl derivative, for instance, has shown improved antiviral efficacy and lower toxicity compared to the parent compound in vitro. cnrs.fr
Future translational research on Castanospermine, 6-O-(3-methylbenzoyl)- should focus on:
Antiviral Models: Evaluating the efficacy of the compound in animal models of chronic viral infections such as hepatitis C. cnrs.fr Studies in dengue virus infection models have shown that castanospermine can improve survival rates in mice. frontiersin.org
Oncology Models: Investigating the anti-tumor activity in vivo. Castanospermine has been shown to slow the growth of v-fms-transformed cells in nude mice, suggesting potential applications against tumors driven by oncogenic glycoproteins. cnrs.fr
Lysosomal Storage Disorders: Exploring the potential of specific derivatives to act as pharmacological chaperones in models of lysosomal storage diseases where glycosidase function is impaired.
These preclinical studies are essential for establishing the in vivo efficacy and therapeutic potential of novel castanospermine derivatives before they can be considered for clinical development.
Q & A
Q. What is the molecular mechanism by which castanospermine inhibits HIV replication?
Castanospermine inhibits α-glucosidase I, preventing the trimming of glucose residues during glycoprotein processing. This results in the accumulation of immature viral envelope glycoproteins (e.g., gp160) and reduced cell surface expression of mature gp120, which is critical for HIV binding to CD4 receptors. Additionally, castanospermine may interfere with post-binding membrane fusion steps . Methodologically, researchers assess this via:
- Western blotting to monitor gp160/gp120 processing.
- Syncytium formation assays to quantify cell-cell fusion inhibition.
- Viral titer reduction assays using reverse transcriptase activity or p24 antigen ELISA.
Q. Which enzymatic targets are primarily inhibited by castanospermine and its derivatives?
Castanospermine is a broad-spectrum inhibitor of α- and β-glucosidases, with specificity for glucosidase I (critical for N-linked glycoprotein maturation). It also inhibits β-glucocerebrosidase and fungal β-xylosidase. Researchers typically use:
Q. What standard in vitro assays are used to evaluate castanospermine’s antiviral activity?
Key assays include:
- Plaque reduction assays (e.g., XC assay for murine leukemia virus) to determine IC50 values .
- HIV-1 env-induced syncytium formation assays to measure fusion inhibition .
- Viral replication kinetics via qPCR or flow cytometry for viral RNA/protein quantification .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on endomannosidase activity under glucosidase inhibition?
Studies report that endomannosidase activity varies across cell lines (e.g., active in vitro but not in MDBK cells). To address this:
- Cell-specific glycosylation profiling via mass spectrometry can identify compensatory pathways .
- Knockout/knockdown models (e.g., CRISPR-Cas9) can isolate endomannosidase’s role in glycoprotein rescue .
- Live-cell imaging tracks retrograde transport of glycoproteins to the ER for degradation .
Q. What experimental strategies improve the therapeutic index of 6-O-acylated castanospermine analogues?
The 6-O-butanoyl analogue (celgosivir) shows enhanced in vitro potency (IC50 = 2.4 μM vs. 9 μM for castanospermine) but similar in vivo toxicity. Advanced approaches include:
Q. How can researchers design robust assays to assess castanospermine’s synergy with immunosuppressants in transplantation models?
Castanospermine synergizes with cyclosporin A by blocking adhesion molecule expression. Methodologies include:
Q. What methodologies resolve discrepancies in castanospermine’s efficacy across preclinical HIV models?
While castanospermine inhibits HIV in vitro, its in vivo efficacy in murine models is limited compared to AZT. Researchers address this via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
